(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
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Overview
Description
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is an organic compound belonging to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes. The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
Uniqueness
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAPK14 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBEZMLWQKNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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